Decanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-

説明

Decanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- is a highly fluorinated organic compound. It is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. The compound is often used in various industrial applications due to its ability to repel water and oil.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- typically involves the fluorination of decanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where decanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the highly fluorinated product.

Industrial Production Methods: Industrial production of this compound often employs large-scale ECF or other fluorination techniques. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Types of Reactions:

Oxidation: Decanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- can undergo oxidation reactions, typically forming perfluorinated carboxylic acids.

Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain.

Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Substitution: Fluorinated derivatives with different functional groups.

科学的研究の応用

Synthesis of Fluorinated Compounds

The heptadecafluoro variant of decanoic acid is utilized in the synthesis of fluorinated compounds. Its unique fluorinated structure enhances stability and reduces reactivity compared to non-fluorinated analogs. This property is particularly useful in the production of:

- Fluorinated surfactants : Used in various cleaning and emulsifying applications due to their ability to lower surface tension.

- Fluorinated polymers : These materials exhibit high resistance to heat and chemical degradation.

Lubricants and Additives

Decanoic acid derivatives are employed as:

- Lubricants : The fluorinated version provides enhanced lubrication properties at high temperatures.

- Additives : Used in formulations for improved performance in industrial machinery.

Agricultural Chemicals

Fluorinated decanoic acid can serve as an intermediate in the synthesis of agricultural chemicals, enhancing the efficacy and stability of pesticide formulations.

Antitumor Activity

Recent studies have highlighted the potential of decanoic acid as an anti-tumor agent:

- Mechanism of Action : Research indicates that decanoic acid can inhibit hepatocellular carcinoma (HCC) growth by targeting the HGF/c-Met signaling pathway. This action leads to reduced tumor growth and metastasis in preclinical models .

- Case Study : In vitro studies demonstrated that decanoic acid induced apoptosis in cancer cells while suppressing tumorigenic protein expression .

Anticonvulsant Properties

Decanoic acid has been recognized for its anticonvulsant effects:

- Mechanism : It acts as a non-competitive antagonist at AMPA receptors, contributing to its efficacy in seizure control .

- Clinical Relevance : Its role in ketogenic diets suggests potential benefits for patients with epilepsy.

Drug Delivery Systems

Decanoic acid derivatives are explored for use in drug delivery systems:

- Depot Injections : By forming esters with pharmaceuticals, decanoic acid can enhance lipophilicity and prolong drug release from adipose tissue .

Biodegradable Surfactants

The environmentally friendly nature of decanoic acid makes it suitable for creating biodegradable surfactants:

- Application : These surfactants can be used in household cleaning products and personal care items without contributing significantly to environmental pollution.

Ecotoxicology Studies

Research on the ecological impact of fluorinated compounds is ongoing:

- Toxicity Assessments : Studies indicate varying toxicity levels among long-chain perfluorinated carboxylic acids (PFCAs), including decanoic acid derivatives . Understanding these impacts is crucial for regulatory compliance and environmental safety.

Summary of Findings

The applications of decanoic acid, particularly its fluorinated variant, span multiple fields including chemistry, biology, pharmaceuticals, and environmental science. Its unique properties enable advancements in drug development, agricultural chemistry, and sustainable product formulations.

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Industry | Synthesis of fluorinated compounds | Enhanced stability and reduced reactivity |

| Lubricants | High-temperature lubricants | Improved performance under extreme conditions |

| Pharmaceuticals | Antitumor agent; anticonvulsant | Targeted cancer therapy; seizure control |

| Environmental Science | Biodegradable surfactants | Reduced environmental impact |

作用機序

The mechanism of action of decanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- is primarily due to its highly fluorinated structure. The fluorine atoms create a strong hydrophobic barrier, preventing water and other polar substances from interacting with the compound. This property is exploited in various applications, such as creating non-stick surfaces and protective coatings.

類似化合物との比較

- Perfluorooctanoic acid (PFOA)

- Perfluorononanoic acid (PFNA)

- Perfluorodecanoic acid (PFDA)

Comparison: Decanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- is unique due to its specific chain length and degree of fluorination. Compared to shorter-chain perfluorinated acids like PFOA and PFNA, it offers higher thermal stability and chemical resistance. Its longer chain length also provides enhanced hydrophobic properties, making it more effective in applications requiring water and oil repellency.

This detailed overview highlights the unique properties and diverse applications of decanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-

生物活性

Decanoic acid with the formula 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- has garnered attention for its unique properties and potential applications in various fields. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

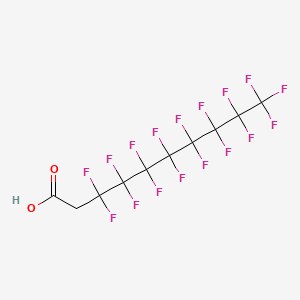

The compound is a perfluorinated fatty acid characterized by a long carbon chain with multiple fluorine substitutions. Its structure can be represented as follows:

This unique structure imparts distinct physical and chemical properties that influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of decanoic acid derivatives. A notable investigation involved a modified antimicrobial peptide (PMAP-23RI-Dec) that incorporated decanoic acid. The findings indicated:

- High Antibacterial Activity : PMAP-23RI-Dec exhibited significant antibacterial effects against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Mechanism of Action : The compound altered bacterial cell membrane permeability and inhibited biofilm formation at low concentrations. This mechanism suggests potential for clinical applications in treating infections .

Toxicological Profile

While the antibacterial efficacy is promising, understanding the toxicological implications is crucial. Studies have shown that:

- Cytotoxicity : The modified peptide demonstrated low hemolytic activity and cytotoxicity in vitro. This indicates a favorable safety profile for potential therapeutic use .

- Environmental Impact : As a perfluorinated compound, decanoic acid can persist in the environment and bioaccumulate in organisms. Research indicates that long-chain perfluorinated acids can lead to liver lesions in wildlife and may disrupt endocrine functions .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other compounds in its class, the following table summarizes key findings:

| Compound Name | Antibacterial Activity | Cytotoxicity | Environmental Persistence |

|---|---|---|---|

| Decanoic Acid (Heptadecafluoro) | High against S. aureus, P. aeruginosa | Low | Persistent |

| Perfluorooctanoic Acid (PFOA) | Moderate | Moderate | Highly persistent |

| Perfluorodecanoic Acid (PFDA) | Low | High | Persistent |

Case Studies

- Clinical Application : A study evaluated the effectiveness of PMAP-23RI-Dec in reducing organ damage during peritonitis models in rats. Results indicated reduced abscess formation and improved healing outcomes .

- Ecotoxicological Assessment : Research on long-chain perfluorinated compounds showed that exposure to these substances could lead to significant bioaccumulation in aquatic species. For instance, C9-C12 perfluorocarboxylic acids have been linked to oxidative stress in marine organisms .

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F17O2/c11-3(12,1-2(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBXSCIWOVSSGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2COOH, C10H3F17O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 8:2 FTCA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451109 | |

| Record name | 2-(Perfluorooctyl)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27854-31-5 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27854-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Perfluorooctyl)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。